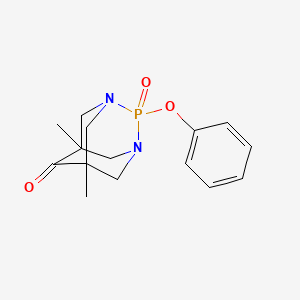

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dimethyl-2-oxo-2-phenoxy-1,3-diaza-2λ5-phosphatricyclo[3.3.1.13,7]decan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N2O3P/c1-14-8-16-10-15(2,13(14)18)11-17(9-14)21(16,19)20-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAFLKLNVGYKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)P3(=O)OC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169416 | |

| Record name | 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172881-99-1 | |

| Record name | 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172881991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diaza-2-phosphatricyclo(3.3.1.1(sup3,7))decan-6-one, 5,7-dimethyl-2-phenoxy-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diaza-phosphaadamantane precursor with phenoxy and methyl groups in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the phenoxy or methyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism by which 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 6-Amino-5,7-dimethyl-1,3-diazaadamantanes

Key Differences :

- Substituents: The target compound replaces the amino group at position 2 (in 6-amino derivatives) with a phenoxy-phosphoryl (PO) moiety.

- Synthetic Routes: describes the synthesis of amino-substituted diazaadamantanes via condensation reactions. In contrast, the target compound likely requires phosphorylation steps to install the PO group, which may involve specialized reagents or conditions.

Table 1: Structural and Functional Comparison

| Property | 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane | 6-Amino-5,7-dimethyl-1,3-diazaadamantane |

|---|---|---|

| Position 2 Substituent | Phenoxy-phosphoryl (PO) | Amino (-NH2) |

| Electronic Profile | Electron-withdrawing (PO group) | Electron-donating (-NH2) |

| Potential Applications | Ligands in catalysis, bioactive molecules | Pharmaceutical intermediates |

Comparison with 1,3,5-Triaza-7-phosphaadamantane

Key Differences :

- Heteroatom Arrangement : The triaza-phosphaadamantane () contains three nitrogen atoms and one phosphorus, while the target compound has two nitrogens and one phosphorus.

- Reactivity: The triaza-phosphaadamantane is widely used as a ligand in catalysis due to its stable P–N bonds.

- Safety Profile: 1,3,5-Triaza-7-phosphaadamantane requires stringent safety protocols (e.g., medical consultation upon exposure). The target compound’s phenoxy group could introduce additional toxicity risks, though specific data are unavailable .

Comparison with Linear Dimethyl Compounds (e.g., Geraniol, Citral)

While unrelated structurally, regulatory insights from dimethyl-substituted fragrance compounds (e.g., geraniol in ) highlight the importance of substituent effects on safety. The target compound’s methyl groups may enhance lipophilicity, influencing bioavailability or environmental persistence compared to linear terpenes like geraniol. However, its adamantane framework likely reduces volatility relative to small aldehydes (e.g., citral in ) .

Biologische Aktivität

5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane (CAS Number: 172881-99-1) is a compound with notable structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₅H₁₉N₂O₃P

- Molecular Weight : 306.297 g/mol

- IUPAC Name : 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane

Synthesis

The synthesis of 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane typically involves multi-step reactions starting from readily available precursors. Although specific synthetic routes are not detailed in the current literature, similar compounds have been synthesized through methods involving phosphorothioate chemistry and diazaphosphorinanes.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, related compounds in the diaza-phosphorinane family have shown significant biological properties. Below is a summary of findings related to its potential biological effects:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

- Antibacterial Activity : Compounds containing dioxolane structures have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Similar derivatives have shown effectiveness against fungi like Candida albicans .

Case Studies and Comparative Analysis

A comparative analysis of similar compounds provides insights into the expected biological activity of 5,7-Dimethyl-2,6-dioxo-2-phenoxy-1,3-diaza-2-phosphaadamantane. The following table summarizes the biological activities reported for structurally related compounds:

| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity | Cytotoxicity |

|---|---|---|---|---|

| Compound A | Dioxolane | MIC = 625 µg/mL | Active against C. albicans | Moderate against Hela cells |

| Compound B | Phosphorothioate | Active against S. aureus | Inactive | High against A549 cells |

| Compound C | Diaza-phosphorinane | Significant activity | Moderate | Low |

Q & A

Q. Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify methyl and phenoxy substituents. P NMR confirms phosphorus coordination.

- Infrared Spectroscopy (IR) : Detect carbonyl (C=O, ~1700 cm) and P–O–Ph (~1200 cm) stretches.

- X-ray Crystallography : Resolve adamantane cage geometry and phosphorus hybridization (e.g., trigonal bipyramidal vs. tetrahedral) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS in positive ion mode).

(Advanced) How can researchers resolve contradictions in reported synthetic yields across methodologies?

Q. Methodology :

Controlled replication : Synthesize the compound using conflicting protocols (e.g., varying catalysts or solvents) while maintaining identical precursor ratios and temperatures.

Statistical analysis : Apply ANOVA to compare yields across replicates, accounting for variables like reaction time or moisture levels .

Mechanistic probing : Use in-situ P NMR to track intermediate formation and identify rate-limiting steps.

Reference : Discrepancies may arise from steric effects in adamantane cages or competing hydrolysis pathways .

(Advanced) What mechanistic insights exist for the environmental degradation of this compound?

Q. Methodology :

Abiotic studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–10) to simulate photolysis. Monitor degradation via HPLC-UV.

Biotic studies : Use soil microcosms or activated sludge to assess microbial breakdown. Quantify metabolites with LC-MS/MS.

Kinetic modeling : Apply first-order decay models to predict half-lives in different matrices (e.g., water vs. soil).

Reference : Environmental fate studies in long-term projects like INCHEMBIOL provide frameworks for such analyses .

(Basic) What storage conditions are recommended to maintain compound stability?

Q. Methodology :

- Store under inert atmosphere (N₂ or Ar) at –20°C in amber glass vials.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the phosphorus-oxygen bond.

- Avoid prolonged exposure to light or humidity, as per precautionary statements for analogous phosphorous compounds .

(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Methodology :

Derivatization : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenoxy ring) .

In vitro assays : Test anti-inflammatory activity in neuronal cell lines using TNF-α/IL-6 ELISA kits.

Dose-response analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity.

Reference : Randomized block designs (as in ) ensure statistical rigor in biological replicates.

(Advanced) What analytical methods are suitable for detecting this compound in environmental matrices?

Q. Methodology :

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for water/soil extracts.

- Quantification : Use HPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions for high sensitivity.

- Quality control : Spike recovery tests (85–115%) and isotope-labeled internal standards (e.g., C-analogs) .

(Advanced) How does κ-P,N coordination influence catalytic applications of this compound?

Q. Methodology :

Ligand design : Exploit the adamantane scaffold’s rigidity to stabilize transition metals (e.g., Pd or Ru).

Catalytic testing : Assess activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying temperatures and solvents.

Spectroscopic monitoring : Use EXAFS or P NMR to track metal-ligand interactions during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.